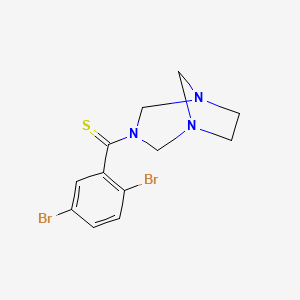
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a dihydrobenzo(k)fluoranthene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by dihydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating molecular recognition and binding processes.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
Comparación Con Compuestos Similares
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydrobenzo(k)fluoranthene-2,3-diol: Lacks the fluorine atom, affecting its reactivity and interactions.
9-Fluoro-2,3-dihydrobenzo(a)fluoranthene-2,3-diol: Similar structure but with a different ring system, leading to variations in its chemical behavior.
Uniqueness: The presence of both a fluorine atom and hydroxyl groups in 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol makes it unique among similar compounds
Propiedades
Número CAS |
116208-70-9 |
|---|---|
Fórmula molecular |
C20H13FO2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
9-fluoro-2,3-dihydrobenzo[k]fluoranthene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-16-15(8-11(10)6-12)13-2-1-3-14-19(13)17(16)9-18(22)20(14)23/h1-9,18,20,22-23H |
Clave InChI |
AYIYCBCMCMSDDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=C(C=CC5=C4)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


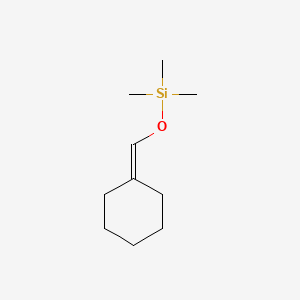


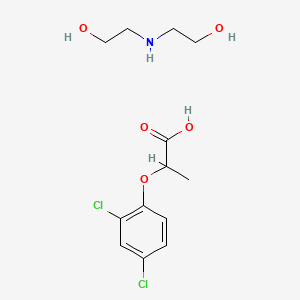

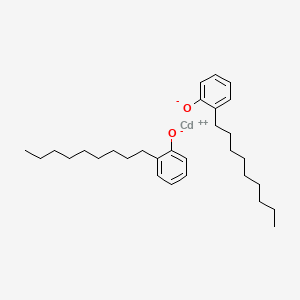
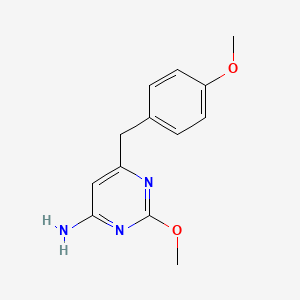
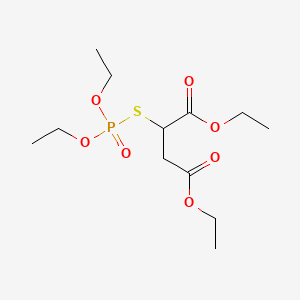
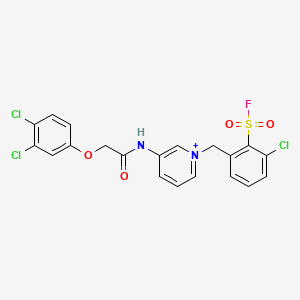
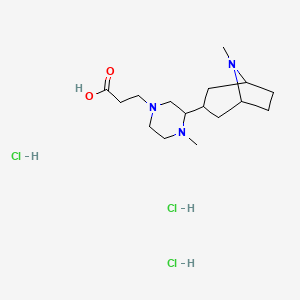

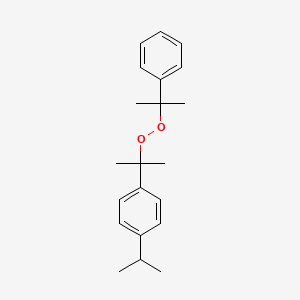
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
